1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone
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Overview
Description
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is a versatile small molecule scaffold used in various research and industrial applications. It is a compound with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . The compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone typically involves the reaction of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate acetylating agent. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: A similar compound with a pyrazole ring but without the chloro substituent.
1-(1H-pyrrol-2-yl)ethanone: Another related compound with a pyrrole ring instead of a pyrazole ring.
Uniqueness
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is unique due to the presence of both the chloro substituent and the pyrazole ring. This combination enhances its reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
1022154-85-3 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-(2-chloro-4-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)10-4-3-9(7-11(10)12)14-6-2-5-13-14/h2-7H,1H3 |
InChI Key |
SAOFYOLRHBJZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl |
Origin of Product |
United States |
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